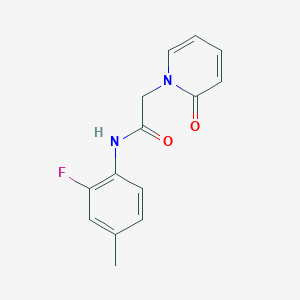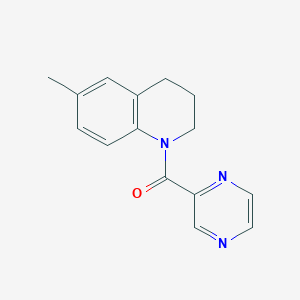
3-(3-bromophenyl)-N-(4-methyl-1,3-thiazol-2-yl)propanamide
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
3-(3-bromophenyl)-N-(4-methyl-1,3-thiazol-2-yl)propanamide, also known as BPTP, is a chemical compound that has gained significant attention in scientific research due to its potential pharmacological properties. BPTP belongs to the class of thiazole-containing compounds, which have shown promising results in drug development.
Mécanisme D'action
The mechanism of action of 3-(3-bromophenyl)-N-(4-methyl-1,3-thiazol-2-yl)propanamide is not fully understood, but it is believed to act by inhibiting specific enzymes and pathways involved in cell growth and inflammation. This compound has been shown to inhibit the activity of histone deacetylases (HDACs), which are enzymes involved in the regulation of gene expression. HDAC inhibitors have been shown to have potential therapeutic applications in cancer and inflammatory diseases.
Biochemical and Physiological Effects
This compound has been shown to have a variety of biochemical and physiological effects. It has been found to induce apoptosis in cancer cells by activating caspases, which are enzymes involved in programmed cell death. This compound has also been shown to inhibit the production of pro-inflammatory cytokines, such as TNF-α and IL-6, which are involved in inflammatory diseases.
Avantages Et Limitations Des Expériences En Laboratoire
3-(3-bromophenyl)-N-(4-methyl-1,3-thiazol-2-yl)propanamide has several advantages for use in lab experiments. It is relatively easy to synthesize, has a high yield and purity, and is stable under standard lab conditions. However, this compound has some limitations, including its low solubility in water and its potential toxicity at high concentrations.
Orientations Futures
There are several potential future directions for research on 3-(3-bromophenyl)-N-(4-methyl-1,3-thiazol-2-yl)propanamide. One area of interest is the development of this compound derivatives with improved pharmacological properties. Another area of interest is the investigation of the molecular mechanisms underlying the anti-cancer and anti-inflammatory effects of this compound. Additionally, this compound could be explored as a potential therapeutic agent for other diseases, such as neurodegenerative disorders and autoimmune diseases.
Conclusion
In conclusion, this compound is a promising thiazole-containing compound with potential pharmacological properties. Its anti-inflammatory and anti-cancer effects make it a promising candidate for drug development. Further research is needed to fully understand its mechanism of action and to explore its potential therapeutic applications.
Méthodes De Synthèse
The synthesis of 3-(3-bromophenyl)-N-(4-methyl-1,3-thiazol-2-yl)propanamide involves the reaction of 3-bromobenzoyl chloride with 4-methyl-2-thiazolamine in the presence of a base. The reaction yields this compound as a white solid with a high yield and purity.
Applications De Recherche Scientifique
3-(3-bromophenyl)-N-(4-methyl-1,3-thiazol-2-yl)propanamide has been extensively studied for its potential use in drug development. It has been shown to have anti-inflammatory, anti-tumor, and anti-cancer properties. This compound has been found to inhibit the growth of cancer cells by inducing apoptosis and inhibiting cell proliferation. It has also been shown to have anti-inflammatory effects by inhibiting the production of pro-inflammatory cytokines.
Propriétés
IUPAC Name |
3-(3-bromophenyl)-N-(4-methyl-1,3-thiazol-2-yl)propanamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H13BrN2OS/c1-9-8-18-13(15-9)16-12(17)6-5-10-3-2-4-11(14)7-10/h2-4,7-8H,5-6H2,1H3,(H,15,16,17) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
FBZNRJSJBGXQAY-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CSC(=N1)NC(=O)CCC2=CC(=CC=C2)Br |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H13BrN2OS |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
325.23 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.











![2,5-dimethyl-N-[2-(methylcarbamoyl)phenyl]benzamide](/img/structure/B7475837.png)

![1-[(2-Chlorophenyl)methyl]-3-cyclopropylurea](/img/structure/B7475843.png)
